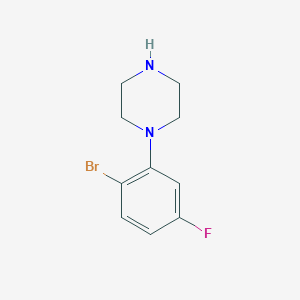

1-(2-Bromo-5-fluorophenyl)piperazine

Description

1-(2-Bromo-5-fluorophenyl)piperazine is a halogenated phenylpiperazine derivative characterized by a bromine atom at the ortho position and a fluorine atom at the para position on the phenyl ring. Piperazine derivatives are widely explored for their pharmacological and chemical applications, particularly as serotonin receptor modulators and intermediates in organic synthesis .

The synthesis of halogenated phenylpiperazines typically involves nucleophilic substitution or coupling reactions. For example, trifluoroacetic acid-mediated deprotection of tert-butyl carbamate intermediates (e.g., as seen in the synthesis of 1N-(2-bromo-5-methoxybenzoyl)piperazine) yields high-purity products (85% yield) . Similar methods may apply to 1-(2-Bromo-5-fluorophenyl)piperazine, with halogen substituents influencing reaction kinetics and regioselectivity.

Properties

Molecular Formula |

C10H12BrFN2 |

|---|---|

Molecular Weight |

259.12 g/mol |

IUPAC Name |

1-(2-bromo-5-fluorophenyl)piperazine |

InChI |

InChI=1S/C10H12BrFN2/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

InChI Key |

CPVSOKGOCJFDQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Bromo-5-fluorophenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-5-fluoroaniline with piperazine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

1-(2-Bromo-5-fluorophenyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to yield amines. Reagents such as hydrogen peroxide or sodium borohydride are typically used for these transformations.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperazines, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)piperazine has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique substitution pattern makes it valuable for designing new chemical entities.

Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as receptors or enzymes. It can serve as a probe to investigate the structure-activity relationships of related compounds.

Medicine: The compound is explored for its potential pharmacological properties. It may act as a lead compound for developing new therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituents on the phenyl ring critically determine the electronic, steric, and pharmacological profiles of phenylpiperazines. Key analogs include:

| Compound | Substituents | Key Structural Features |

|---|---|---|

| 1-(2-Bromo-5-fluorophenyl)piperazine | 2-Br, 5-F | Strong electron-withdrawing groups (EWGs) at ortho and para positions |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-CF₃ | Bulky EWG at meta position |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-Cl | Moderate EWG at meta position |

| 1-(4-Methoxyphenyl)piperazine (MeOPP) | 4-OCH₃ | Electron-donating group (EDG) at para position |

| 1-(2-Methoxyphenyl)piperazine | 2-OCH₃ | EDG at ortho position |

Key Observations:

Pharmacological Activity

Piperazine derivatives exhibit diverse serotonin (5-HT) receptor activities:

| Compound | Receptor Affinity | Pharmacological Effects |

|---|---|---|

| TFMPP | 5-HT1B/1C agonist | Suppresses locomotor activity, appetite inhibition |

| mCPP | 5-HT1B/1C/2C agonist | Anxiolytic effects, antidepressant metabolite |

| 1-(2-Methoxyphenyl)piperazine | 5-HT2A partial agonist | Potential antipsychotic activity |

| 1-(2-Bromo-5-fluorophenyl)piperazine | Predicted: 5-HT1B/1C agonist | Hypothesized appetite modulation or neuroendocrine effects |

Mechanistic Insights:

Metabolic and Toxicological Profiles

Metabolism of phenylpiperazines often involves hydroxylation, dehalogenation, or piperazine ring degradation:

| Compound | Major Metabolites | Toxicological Notes |

|---|---|---|

| mCPP | Hydroxy-mCPP, 3-chloroaniline | Detected in urine via GC-MS; differentiation from trazodone metabolites required |

| TFMPP | Hydroxy-TFMPP | Associated with hallucinogenic effects |

| 1-(2-Bromo-5-fluorophenyl)piperazine | Predicted: Bromo/fluoro-aniline derivatives | Potential hepatotoxicity due to halogenated byproducts |

mCPP metabolism produces glucuronidated/sulfated hydroxy metabolites, while TFMPP shows neuroendocrine effects at low doses (0.8 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.